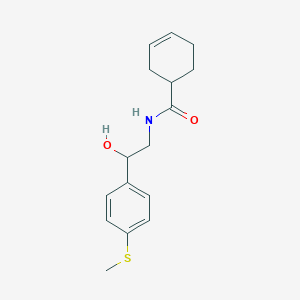

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclohex-3-enecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclohex-3-enecarboxamide" is a chemical entity that appears to be related to a class of compounds with potential biological activity. The papers provided discuss similar compounds with varying substituents and their biological activities, such as angiotensin-converting enzyme (ACE) inhibition and anticonvulsant properties. These compounds are characterized by a cyclohexene core and various functional groups that contribute to their activity.

Synthesis Analysis

The synthesis of related compounds involves the formation of monoamidic derivatives of cyclohexanedicarboxylic acids, as described in the first paper. These derivatives are synthesized with the intention of inhibiting ACE, with modifications to the nitrogen group enhancing potency . The second paper discusses the synthesis of enaminones and their corresponding decarboxylated analogues, which are evaluated for anticonvulsant activity . The third paper details the condensation reactions used to create cyclopentenecarboxylates with aryl and naphthylamino substituents . These synthetic routes provide insight into the possible methods that could be used to synthesize the compound .

Molecular Structure Analysis

The molecular structure of the compound is likely to influence its biological activity. The presence of a cyclohexene ring provides a rigid scaffold, while the hydroxyethyl and methylthio phenyl groups could potentially interact with biological targets. The papers suggest that the stereochemistry of such compounds is crucial for their activity, as seen with the ACE inhibitors where the R configuration at certain positions is required for high potency .

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by its functional groups. The hydroxamic group in the ACE inhibitors is essential for their activity, indicating that similar groups in related compounds could also be reactive . The enaminones' anticonvulsant activity suggests that the amino group and the ester functionality play a role in their biological activity, which could be extrapolated to the compound .

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of "this compound," they do provide information on similar compounds. The hydroxamic derivatives are potent ACE inhibitors, suggesting that the compound may also have good solubility and stability, which are important for biological activity . The pharmacokinetic evaluation of the enaminones indicates that these compounds can cross biological barriers and be metabolized in vivo, which could also be relevant for the compound .

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

Researchers have explored the synthesis of various heterocyclic compounds utilizing functionalized enaminones and cyclohexenone derivatives. Enaminones have been identified as key intermediates in the synthesis of annulated analogues of antiviral and anticonvulsant agents, showcasing their utility in medicinal chemistry. The structural motifs of these compounds facilitate the formation of complex molecular architectures essential for biological activity. For instance, the synthesis of annelated analogues of antiviral compounds using oxazine diones as key intermediates demonstrates the strategic application of cyclohexenone derivatives in drug discovery (Larsen et al., 2000).

Catalysis and Material Science

In the field of catalysis and materials science, cyclohexenone derivatives have been applied in the development of novel catalysts and sorbents. For example, modified hydroxyethyl methacrylate copolymers, functionalized with cyclohexenone derivatives, have been utilized as sorbents for ion chromatography, highlighting their importance in analytical chemistry (Vláčil et al., 1987). Furthermore, the synthesis of cyclohexenone derivatives catalyzed by biogenic nanoparticles has been reported, indicating their potential in green chemistry and the synthesis of environmentally benign materials (Anjan Kumar et al., 2022).

Propiedades

IUPAC Name |

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2S/c1-20-14-9-7-12(8-10-14)15(18)11-17-16(19)13-5-3-2-4-6-13/h2-3,7-10,13,15,18H,4-6,11H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPORNDFOLDQQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)C2CCC=CC2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(Dimethylamino)vinyl]-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B2544189.png)

![4-[5-tert-butyl-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]-N,N-dimethylaniline](/img/structure/B2544192.png)

![2-(2-Oxabicyclo[3.1.1]heptan-4-yl)acetic acid](/img/structure/B2544200.png)

![3-Benzyl 6-tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3,6-dicarboxylate](/img/structure/B2544205.png)

![5-(3-Methoxyphenyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole](/img/structure/B2544207.png)

![7,7-Dimethoxy-2-azaspiro[3.5]nonane](/img/structure/B2544208.png)

![2-Chloro-N-[3-fluoro-5-[(1-methylsulfonylpiperidin-4-yl)amino]phenyl]acetamide](/img/structure/B2544209.png)